[1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one [1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one
Brand Name: Vulcanchem
CAS No.: 4792-36-3
VCID: VC7976362
InChI: InChI=1S/C9H6O4/c10-9-6-2-8-7(12-4-13-8)1-5(6)3-11-9/h1-2H,3-4H2
SMILES: C1C2=CC3=C(C=C2C(=O)O1)OCO3
Molecular Formula: C9H6O4
Molecular Weight: 178.14 g/mol

[1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one

CAS No.: 4792-36-3

Cat. No.: VC7976362

Molecular Formula: C9H6O4

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

[1,3]Dioxolo[4,5-f]isobenzofuran-5(7H)-one - 4792-36-3

Specification

CAS No. 4792-36-3
Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
IUPAC Name 5H-furo[3,4-f][1,3]benzodioxol-7-one
Standard InChI InChI=1S/C9H6O4/c10-9-6-2-8-7(12-4-13-8)1-5(6)3-11-9/h1-2H,3-4H2
Standard InChI Key QIYDTIMMZOUCGL-UHFFFAOYSA-N
SMILES C1C2=CC3=C(C=C2C(=O)O1)OCO3
Canonical SMILES C1C2=CC3=C(C=C2C(=O)O1)OCO3

Introduction

Key Structural Features:

  • Benzodioxole Ring: A fused dioxole ring with a benzene core, adopting a flattened envelope conformation.

  • Isobenzofuranone Core: A lactone structure contributing to the compound's reactivity and stability.

Crystallographic Data

The crystallographic study of Dioxolo[4,5-f]isobenzofuran-5(7H)-one reveals the following key parameters:

  • Planarity: The isobenzofuranone ring system is nearly planar, with deviations as low as 0.016 Å for carbon atoms within the plane.

  • Dihedral Angle: The benzene ring of the benzodioxole system forms a dihedral angle of approximately 76.45° with the isobenzofuranone core .

  • Conformation: The dioxole ring adopts a flattened envelope conformation with the methylene carbon at the flap deviating by 0.104 Å from the mean plane .

Table 1: Selected Bond Lengths and Angles

Bond/AngleValue
C–C (benzene)~1.39 Å
C=O (lactone)~1.21 Å
Dihedral Angle~76.45°
Deviation from Planarity~0.016 Å

Synthesis

The synthesis of Dioxolo[4,5-f]isobenzofuran-5(7H)-one typically involves cyclization reactions using precursors containing dioxole and furan functionalities. The process often includes:

  • Formation of the benzodioxole moiety.

  • Lactonization to form the isobenzofuranone core.

General Synthetic Route:

  • Starting materials such as catechol derivatives are reacted under oxidative conditions to form the benzodioxole ring.

  • Subsequent cyclization with phthalic anhydride derivatives yields the final product.

Pharmacological Potential

Compounds containing benzofuran or benzodioxole motifs exhibit diverse biological activities:

  • Antibacterial and Antifungal: Benzofuran derivatives are known for their antimicrobial properties .

  • Anticancer Activity: Certain derivatives selectively target cancer cells by inducing apoptosis or interacting with DNA via intercalation mechanisms .

Applications in Medicinal Chemistry

The unique structural framework of Dioxolo[4,5-f]isobenzofuran-5(7H)-one makes it a promising scaffold for drug design:

  • Lead Optimization: Modifications at the dioxole or lactone rings can optimize pharmacokinetics.

  • Molecular Docking Studies: Computational simulations suggest strong binding affinity to protein targets involved in cancer and microbial infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator